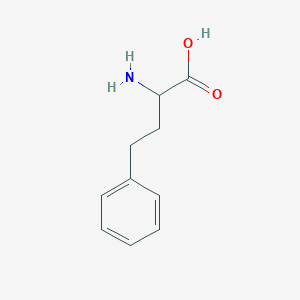

DL-Homophenylalanine

説明

ラセミ-2-アミノ-4-フェニルブタン酸は、ブタン酸骨格にフェニル基が結合したキラルアミノ酸誘導体です。

合成経路と反応条件:

化学合成: 一般的な方法として、フェニルアラニン脱水素酵素を用いた2-オキソ-4-フェニルブタン酸の不斉還元があります。

酵素合成: 別の方法として、カルボニル還元酵素を用いたエチル2-オキソ-4-フェニルブタン酸の生触媒的不斉還元があります。

工業生産方法:

反応の種類:

酸化: ラセミ-2-アミノ-4-フェニルブタン酸は酸化反応を起こし、対応するケト酸またはその他の酸化誘導体に変換されます。

還元: この化合物は還元されて、さまざまなアミノアルコールまたはその他の還元生成物を形成することができます。

置換: アミノ基またはフェニル基が他の官能基に置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 条件は目的の置換によって異なりますが、一般的な試薬にはハロゲン化剤と求核剤があります。

主要な生成物:

酸化: 2-オキソ-4-フェニルブタン酸の生成。

還元: 2-アミノ-4-フェニルブタノールの生成。

置換: 使用される試薬によってさまざまな置換誘導体が生成されます。

科学的研究の応用

ラセミ-2-アミノ-4-フェニルブタン酸は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのキラルビルディングブロックとして使用されます。

生物学: 酵素-基質相互作用と代謝経路における潜在的な役割について研究されています。

医学: 特にアンジオテンシン変換酵素阻害剤の前駆体として、医薬品開発における潜在的な用途について調査されています.

工業: 微細化学品の生産やさまざまな化学プロセスにおける中間体として使用されています。

作用機序

ラセミ-2-アミノ-4-フェニルブタン酸が効果を発揮するメカニズムには、体内の特定の酵素や受容体との相互作用が含まれます。 例えば、フェニルアラニン脱水素酵素の基質として作用し、その他の生物活性化合物の生成につながります . 含まれる分子標的と経路には、血圧調節に役割を果たすアンジオテンシン変換酵素の阻害があります .

類似化合物:

2-ヒドロキシ-4-フェニルブタン酸: アンジオテンシン変換酵素阻害剤の前駆体.

3-ヒドロキシ-4-フェニルブタン酸: さまざまな医薬品の合成に使用されます.

4-フェニルブタン酸: 尿素サイクル障害の治療に使用されることが知られています.

ユニークさ: ラセミ-2-アミノ-4-フェニルブタン酸は、キラル性とアミノ基とフェニル基の両方があるため、有機合成や医薬品開発における汎用性の高い中間体となります。

類似化合物との比較

2-hydroxy-4-phenylbutanoic acid: A precursor for angiotensin-converting enzyme inhibitors.

3-hydroxy-4-phenylbutanoic acid: Used in the synthesis of various pharmaceuticals.

4-phenylbutanoic acid: Known for its use in treating urea cycle disorders.

Uniqueness: Rac-2-amino-4-phenylbutanoic acid is unique due to its chiral nature and the presence of both amino and phenyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.

特性

IUPAC Name |

2-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874100 | |

| Record name | HOMOPHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-05-1 | |

| Record name | 2-Amino-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOMOPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

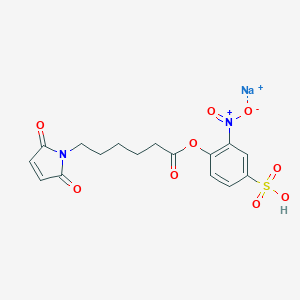

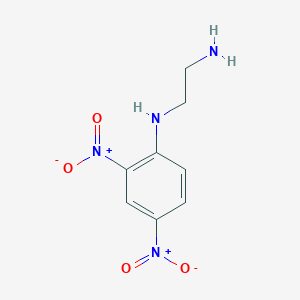

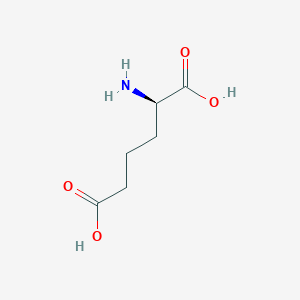

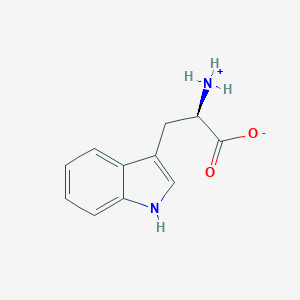

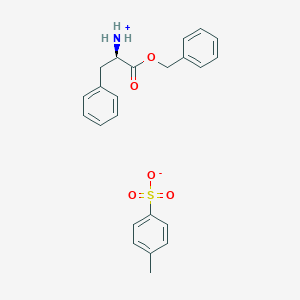

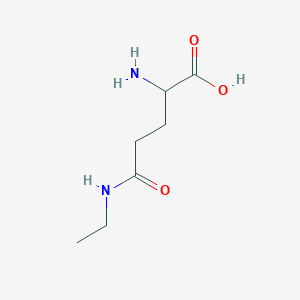

Feasible Synthetic Routes

Q1: How is DL-Homophenylalanine used in studying glucosinolate biosynthesis?

A: this compound, particularly its isotopically labelled forms ([1-13C] and [1-15N]), serves as a valuable tool for tracing the biosynthetic pathway of glucosinolates in plants. [] For instance, researchers have used labelled this compound to study the formation of phenylethyl glucosinolate in Brassica napus (rapeseed). [] Studies have shown that while this compound is not directly incorporated into glucosinolates, its structural analogue, L-phenylalanine, is the precursor for benzylglucosinolate. [] This finding was confirmed by expressing the cytochrome P450 enzyme CYP79A2 from Arabidopsis thaliana in Escherichia coli. The recombinant CYP79A2 specifically catalyzed the conversion of L-phenylalanine to phenylacetaldoxime, a key intermediate in benzylglucosinolate biosynthesis. [] Interestingly, the enzyme did not metabolize this compound, demonstrating its specificity for L-phenylalanine. []

Q2: Are there any studies exploring the potential of microorganisms to utilize this compound?

A: Yes, researchers have investigated the ability of microorganisms to utilize non-natural amino acids like this compound. In a study involving Escherichia coli, researchers used a forced evolution approach to develop a strain capable of utilizing this compound. [] The adapted E. coli strain efficiently transaminated this compound, removing the amino group while leaving the carbon skeleton intact. [] This research highlights the potential of using engineered microorganisms for the biocatalytic production of valuable compounds, including non-natural amino acids like this compound, which could have applications in various industries. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。